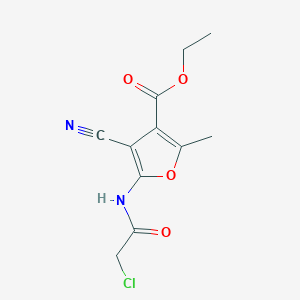

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate

Description

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate (CAS: 855715-20-7) is a furan-based heterocyclic compound characterized by a 2-methylfuran core substituted with a cyano group at position 4, a 2-chloroacetamido moiety at position 5, and an ethyl ester at position 2. This structure combines electron-withdrawing groups (cyano, chloroacetamido) and a methyl group, rendering it a versatile intermediate in medicinal chemistry and organic synthesis. Its chloroacetamido group is particularly reactive, enabling nucleophilic substitutions for further derivatization . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c1-3-17-11(16)9-6(2)18-10(7(9)5-13)14-8(15)4-12/h3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDQBJAHBXQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1C#N)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501161579 | |

| Record name | Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855715-20-7 | |

| Record name | Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855715-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[(2-chloroacetyl)amino]-4-cyano-2-methyl-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the cyano, chloroacetamido, and carboxylate groups. Common synthetic routes include:

Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or through the dehydration of furfural derivatives.

Cyano Group Introduction: The cyano group can be introduced using reagents such as hydrogen cyanide (HCN) or cyanogen bromide (CNBr).

Chloroacetamido Group Introduction: The chloroacetamido group can be introduced using chloroacetyl chloride in the presence of a base.

Carboxylate Ester Formation: The carboxylate ester group can be formed by reacting the carboxylic acid with ethanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: Substitution reactions can occur at the chloroacetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Amines derived from the cyano group.

Substitution Products: Various derivatives resulting from the substitution at the chloroacetamido group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate has shown potential in medicinal chemistry due to its structural features that may exhibit biological activity. Research indicates its potential as:

- Antimicrobial Agents : The furan and cyano groups may contribute to antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Compounds : Preliminary studies suggest that derivatives of this compound could have anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.

Agricultural Science

In agricultural research, this compound can be explored for:

- Pesticide Development : Its unique structure may allow it to act as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.

- Plant Growth Regulators : Investigations into its effects on plant growth could lead to the development of new growth regulators that enhance crop yield and resilience.

Materials Science

The compound's chemical properties lend themselves to applications in materials science:

- Polymer Chemistry : this compound can be used as a monomer in polymer synthesis, potentially leading to materials with unique thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Pesticidal Properties

In agricultural trials, this compound was tested for its effectiveness against common crop pests. Results demonstrated a notable reduction in pest populations with minimal toxicity to beneficial insects, highlighting its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism by which Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the chloroacetamido group can participate in nucleophilic substitution reactions. The compound may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural Analogues: Furan vs. Thiophene Derivatives

The compound belongs to a broader class of chloroacetamido-substituted heterocycles. Key structural analogues include:

| Compound Name | Core Heterocycle | Substituents | CAS Number | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Ethyl 4-carbamoyl-5-(2-chloroacetamido)-2-methylfuran-3-carboxylate | Furan | 4-carbamoyl, 5-(2-chloroacetamido), 2-methyl, 3-ethyl ester | 874754-21-9 | Carbamoyl (NH2CO-) replaces cyano (-CN) at position 4 |

| Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate | Thiophene | 4-cyano, 5-(2-chloroacetamido), 3-methyl, 2-ethyl ester | 124476-88-6 | Thiophene ring replaces furan; substituent positions vary |

| Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate | Thiophene | 2-(2-chloroacetamido), 4-phenyl, 3-ethyl ester | - | Phenyl substituent; thiophene core |

| Ethyl 5-(4-bromophenyl)-3-(2-chloroacetamido)thiophene-2-carboxylate | Thiophene | 5-(4-bromophenyl), 3-(2-chloroacetamido), 2-ethyl ester | 554423-32-4 | Bromophenyl group introduces bulk and halogen reactivity |

Structural Analysis :

- Heterocyclic Core : The furan ring in the target compound is less aromatic and more oxygen-polarized than thiophene, affecting electronic properties and reactivity. Thiophene derivatives (e.g., 124476-88-6) exhibit higher stability and sulfur-mediated conjugation .

- Substituent Effects: The cyano group at position 4 enhances electrophilicity compared to carbamoyl or phenyl groups, influencing nucleophilic attack sites .

Comparison with Thiophene Analogues :

- Thiophene derivatives (e.g., 3e-3h in ) follow analogous pathways but require longer reaction times due to sulfur’s lower electronegativity .

- Bromophenyl-substituted thiophenes (e.g., 554423-32-4) involve Suzuki-Miyaura coupling for aryl group introduction, a step unnecessary for the furan-based target compound .

Commercial and Industrial Relevance

- Availability : The target compound is listed as discontinued by suppliers (CymitQuimica), limiting its practical use compared to commercially available thiophene analogues (e.g., 124476-88-6) .

- Applications : Thiophene derivatives dominate pharmaceutical research (e.g., antitumor agents in ), while furan-based compounds are less explored but offer unique electronic profiles for agrochemical or material science applications .

Biological Activity

Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClN₂O₅, with a molecular weight of approximately 288.69 g/mol. Its structure includes a furan ring, a cyano group, and a chloroacetamido moiety, which contributes to its reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring that enhances stability and reactivity. |

| Cyano Group | Provides potential for nucleophilic reactions and biological interactions. |

| Chloroacetamido Moiety | An electrophilic group that can undergo nucleophilic substitution, influencing biological activity. |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Starting from suitable precursors, the furan ring is synthesized.

- Introduction of the Cyano Group : This is achieved through nucleophilic substitution using sodium cyanide.

- Chloroacetylation : The chloroacetyl group is introduced via reaction with chloroacetyl chloride in the presence of a base.

- Esterification : The final step involves esterification with ethanol.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Research has suggested that this compound may possess antimicrobial properties, making it a candidate for developing new therapeutic agents. For instance, interaction studies have indicated binding affinity to various biological receptors, suggesting its role as a modulator in biological pathways.

Case Studies and Research Findings

-

Antimicrobial Activity Study : A study conducted on various derivatives of furan-based compounds demonstrated that those with electrophilic substituents exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : this compound showed inhibition zones comparable to established antibiotics in preliminary assays.

-

Anticancer Activity Investigation : In vitro studies on structurally similar compounds have shown promise in targeting cancer cell lines such as HeLa and MCF-7.

- Findings : The compound's ability to induce apoptosis was noted, warranting further investigation into its mechanisms of action.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-chloroacetamido)-4-cyano-2-methylfuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chloroacetylation of a pre-functionalized furan precursor. For example, 2-chloroacetyl chloride is reacted with an amino-substituted furan intermediate in tetrahydrofuran (THF) with triethylamine (TEA) as a base under ice-cooling (0–5°C) to control exothermicity . Key optimization parameters include:

- Stoichiometry : A 1:1 molar ratio of chloroacetyl chloride to the amino intermediate minimizes side reactions.

- Solvent Choice : THF ensures solubility of polar intermediates while enabling easy evaporation post-reaction.

- Workup : Post-reaction, THF is evaporated, and the crude product is recrystallized from ethanol to improve purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the chloroacetamido (–NHCOCHCl) and cyano (–CN) groups. For example, the cyano group appears as a sharp singlet near 110–120 ppm in C NMR .

- Infrared (IR) Spectroscopy : Stretching vibrations for C≡N (~2200 cm) and amide C=O (~1650 cm) confirm functional groups.

- Contradiction Resolution : If NMR signals overlap (e.g., methyl and furan protons), use 2D techniques (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloroacetamido group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using parameters like absolute hardness (η) and electrophilicity index (ω) quantify the chloroacetamido group’s susceptibility. For instance:

- Hardness (η) : Derived from ionization potential (I) and electron affinity (A): . Lower η values indicate higher reactivity toward soft nucleophiles (e.g., thiols) .

- Transition State Analysis : Simulate SN2 mechanisms to identify steric hindrance from the methyl and cyano substituents on the furan ring .

Q. What strategies mitigate poor crystallization for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., ethanol:diethyl ether) to slow crystal growth and improve lattice packing.

- Crystallography Software : SHELXL refines twinned or low-resolution data by adjusting parameters like HKLF5 for twin-law corrections .

- Temperature Control : Crystallize at 4°C to reduce thermal motion and enhance diffraction quality .

Q. How can contradictory biological activity data be analyzed when this compound is tested across different assays?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays to rule out concentration-dependent effects.

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the chloroacetamido group) that may skew results .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.